4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Description

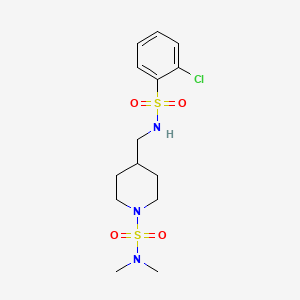

4-((2-Chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a dimethylamine group and a 2-chlorophenylsulfonamido-methyl moiety. Its structural complexity arises from the dual sulfonamide groups and the chlorinated aromatic ring, which influence electronic properties, solubility, and binding affinity .

Properties

IUPAC Name |

4-[[(2-chlorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O4S2/c1-17(2)24(21,22)18-9-7-12(8-10-18)11-16-23(19,20)14-6-4-3-5-13(14)15/h3-6,12,16H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEBZGOMNJMHEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the sulfonamide group and the chlorophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including infections and cancer.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Electronic Differences

- Chlorophenyl vs. Nitrophenyl Groups : The target compound’s 2-chlorophenyl group is less electron-withdrawing than W-18’s 4-nitrophenyl substituent, which may reduce its binding affinity to receptors requiring strong electron-deficient aromatic interactions .

- Dual Sulfonamide Groups : The presence of two sulfonamide groups in the target compound may increase polarity compared to W-15 and W-18, which have single sulfonamide moieties. This could affect solubility and membrane permeability .

Pharmacological Implications

- Receptor Binding: W-18 and W-15 were designed as fentanyl analogs but exhibit distinct receptor interactions due to sulfonamide substitution. The target compound’s dimethylpiperidine and chlorophenyl groups may shift selectivity toward non-opioid targets, such as carbonic anhydrases or GPCRs .

- Metabolic Stability : The dimethylamine group in the target compound could reduce hepatic clearance compared to W-18’s nitro group, which is prone to reduction-based metabolism .

Computational Insights

Density functional theory (DFT) studies on sulfonamide derivatives highlight the role of exact exchange in predicting electronic properties. The target compound’s chloro substituent likely induces localized electron deficiency, affecting charge distribution and intermolecular interactions .

Biological Activity

The compound 4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative characterized by its piperidine moiety and chlorophenylsulfonamide functional groups. This structure is significant in medicinal chemistry due to its potential biological activities, including antibacterial, enzyme inhibitory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C13H17ClN2O4S2

- Molecular Weight : 360.86 g/mol

The presence of the sulfonamide group is crucial for its pharmacological properties, particularly in antibacterial activity and enzyme inhibition.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antibacterial Activity

- Enzyme Inhibition

- Anticancer Properties

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, those containing the piperidine nucleus demonstrated moderate to strong activity against common bacterial strains such as Salmonella typhi and Bacillus subtilis . The following table summarizes the antibacterial efficacy of related compounds:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Salmonella typhi | 32 µg/mL |

| Compound A | Bacillus subtilis | 16 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. A notable finding was that several derivatives exhibited strong inhibition against urease, which is crucial for treating conditions like urinary tract infections . The following table provides IC50 values for enzyme inhibition:

| Compound | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| This compound | AChE | 5.0 |

| Compound C | Urease | 1.5 |

Case Studies

Several case studies have highlighted the effectiveness of sulfonamide derivatives in various biological contexts:

- Study on Antibacterial Efficacy : A series of synthesized piperidine derivatives were tested against multiple bacterial strains, demonstrating that compounds with the sulfonamide group significantly outperformed others lacking this functionality .

- Enzyme Interaction Studies : Molecular docking studies have provided insights into how these compounds interact with target enzymes at the molecular level, revealing potential binding sites and mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.